1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, a piperidine ring, and an indole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the piperidine ring and the indole moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidine-3-carboxylic acid: This compound shares the quinoline and piperidine core but lacks the indole moiety.
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate: This compound features a chromen core instead of a quinoline core.
Uniqueness
1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide is unique due to its combination of a quinoline core, a piperidine ring, and an indole moiety
Properties
Molecular Formula |
C31H29ClN4O2 |
---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C31H29ClN4O2/c32-23-12-13-27-25(17-23)28(20-7-2-1-3-8-20)29(31(38)35-27)36-16-6-9-22(19-36)30(37)33-15-14-21-18-34-26-11-5-4-10-24(21)26/h1-5,7-8,10-13,17-18,22,34H,6,9,14-16,19H2,(H,33,37)(H,35,38) |
InChI Key |
MVDUYBZGIPMAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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